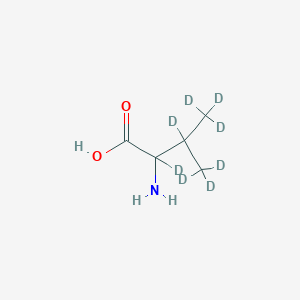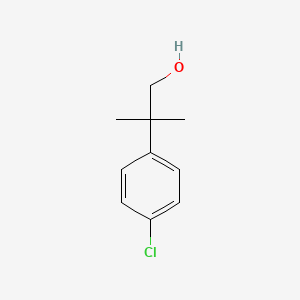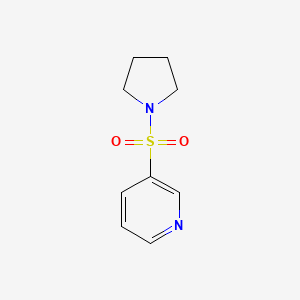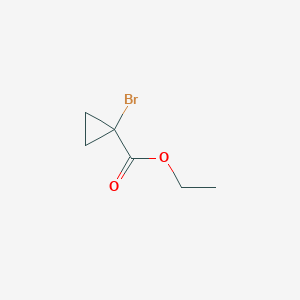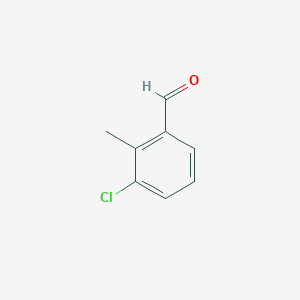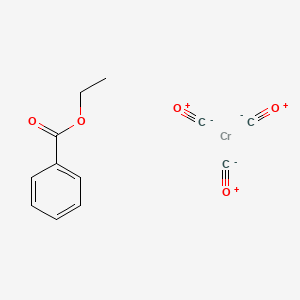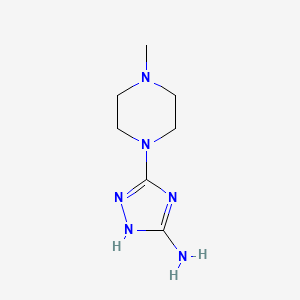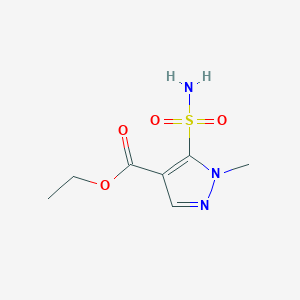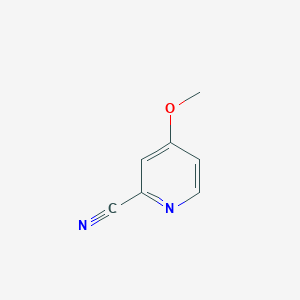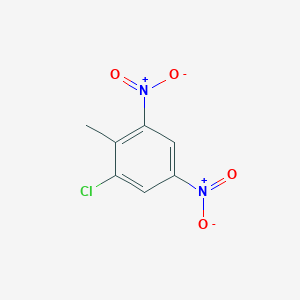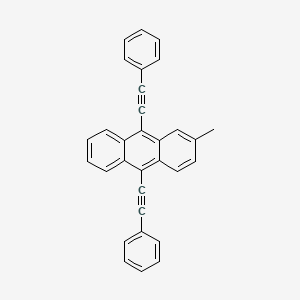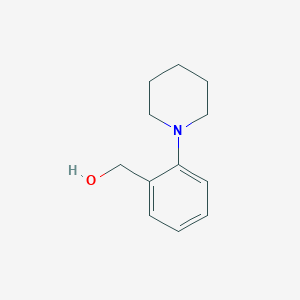
(2-Piperidin-1-yl-phenyl)methanol
Übersicht
Beschreibung
2-Piperidin-1-yl-phenylmethanol (also known as 2-PPM) is an organic compound that has been studied for its potential applications in scientific research. It is a colorless, water-soluble, and relatively inexpensive compound, making it an attractive choice for laboratory experiments. 2-PPM has been studied for its ability to act as a catalyst in various organic reactions, its ability to form complexes with metal ions, and its potential as a building block for other compounds. In addition, 2-PPM has been studied for its biochemical and physiological effects, and its potential to be used in drug delivery systems.
Wissenschaftliche Forschungsanwendungen
Structural and Molecular Studies
Synthesis and Crystallographic Analysis : The compound [1-(2,5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanoneoxime, related to (2-Piperidin-1-yl-phenyl)methanol, demonstrates the importance of piperidine derivatives in the field of crystallography. Piperidine rings in these compounds typically adopt a chair conformation, and their structures are stabilized through various molecular interactions, revealing significant insights into the molecular geometry and stability of these compounds (Karthik et al., 2021).
Crystal Structure of Piperidine Derivatives : Studies on compounds like 1-(2-Nitro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol, which are structurally similar to (2-Piperidin-1-yl-phenyl)methanol, highlight the significance of piperidine in crystallography. These compounds exhibit chair conformations of piperidine rings, contributing to the understanding of molecular structures and bond angles (Prasad et al., 2008).
Medicinal Chemistry and Drug Development
Antitubercular Activity : A specific example of (2-Piperidin-1-yl-phenyl)methanol derivative, namely cyclopropyl-4-[4-(2-piperidin-1-yl-ethoxy)benzyloxy]phenyl}methanol, showed significant potential in the treatment of tuberculosis. This compound exhibited notable antitubercular activity in vitro and in vivo, highlighting the potential of piperidine derivatives in medicinal chemistry (Bisht et al., 2010).
Anticancer Potential : Research on piperidine derivatives, such as the synthesis of (substituted phenyl) {4-[3-(piperidin-4-yl)propyl]piperidin-1-yl} methanone compounds, underscores the anticancer potential of these molecules. Certain derivatives showed significant antiproliferative activity against human leukemia cells, marking a critical area of study in oncology (Vinaya et al., 2011).
Chemical Reactions and Catalysis
- Catalytic Applications : Piperidine derivatives have been explored for their catalytic abilities, such as in the oxidative cyclization of alkenols. Compounds like cis-2,6-Bis-(methanolate)-piperidine oxovanadium(V) complexes demonstrate the potential of piperidine-based compounds in catalysis, particularly in the context of chemical synthesis (Dönges et al., 2014).
Electrosynthesis and Green Chemistry
- Electrolytic Systems : The development of an electrolytic system using solid-supported bases for in situ generation of a supporting electrolyte from methanol signifies the role of piperidine derivatives in green chemistry. Piperidine-based compounds have been used successfully in such systems, promoting environmentally friendly chemical processes (Tajima & Fuchigami, 2005).
Eigenschaften
IUPAC Name |
(2-piperidin-1-ylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c14-10-11-6-2-3-7-12(11)13-8-4-1-5-9-13/h2-3,6-7,14H,1,4-5,8-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWFXVEQCVPXALT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=CC=C2CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50515417 | |
| Record name | [2-(Piperidin-1-yl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50515417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Piperidin-1-yl-phenyl)methanol | |
CAS RN |
87066-94-2 | |
| Record name | [2-(Piperidin-1-yl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50515417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



